molecular formula C19H29N3O3 B2875459 1-(4-Methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2195953-81-0

1-(4-Methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2875459
CAS RN: 2195953-81-0
M. Wt: 347.459
InChI Key: CKPMJILUAWDENF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, also known as THF-MPU, is a compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and it has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Analytical Applications

A study by Liang et al. (2020) described the synthesis of a deuterium-labeled derivative of a similar compound, AR-A014418, which possesses potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. This labeled compound serves as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, facilitating drug absorption, distribution, and pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).

Green Chemistry Applications

Research by Simeó, Sinisterra, and Alcántara (2009) explored the enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran (MeTHF), a greener substitute for tetrahydrofuran (THF). This study highlights the potential of using greener solvents in biocatalyzed processes, contributing to more sustainable chemical synthesis practices (Simeó, Sinisterra, & Alcántara, 2009).

Natural Product Chemistry

Tsopmo et al. (1999) isolated four urea derivatives from the roots of Pentadiplandra brazzeana, including a new compound, N-Benzyl-N'-(4-methoxybenzyl)urea, and others reported from a natural source for the first time. This study contributes to the understanding of naturally occurring urea derivatives and their potential biological activities (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).

Chemical Synthesis and Modification

Kitaeva et al. (1984) investigated the alkylation of 5-substituted tetrazoles with Mannich bases, resulting in mixtures of N(1) and N(2) isomers. This research provides insights into the chemical modification and synthesis of complex molecules, which could be relevant for the development of new pharmacologically active compounds (Kitaeva, Ishmetova, Latosh, & Voronina, 1984).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-18-4-2-15(3-5-18)12-20-19(23)21-13-16-6-9-22(10-7-16)17-8-11-25-14-17/h2-5,16-17H,6-14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPMJILUAWDENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

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